Toluzide

Description

Toluzide, also known as m-toluic acid hydrazide (IUPAC name: 3-methylbenzohydrazide), is an organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Structurally, it consists of a methyl-substituted benzene ring attached to a hydrazide functional group (-CONHNH₂). This compound is primarily utilized in coordination chemistry and catalysis due to its ability to act as a multidentate ligand, forming stable complexes with transition metals such as iron, palladium, and platinum .

Key properties of this compound:

- CAS Number: 13050-47-0

- SMILES: CC1=CC=CC(=C1)C(=O)NN

- Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water.

- Synthetic Route: Typically synthesized via hydrazinolysis of m-toluic acid esters or direct reaction of hydrazine with m-toluic acid chloride .

Properties

CAS No. |

3166-48-1 |

|---|---|

Molecular Formula |

C13H20N2O2 |

Molecular Weight |

236.31 g/mol |

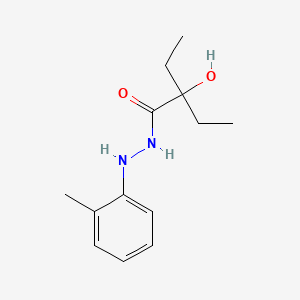

IUPAC Name |

2-ethyl-2-hydroxy-N'-(2-methylphenyl)butanehydrazide |

InChI |

InChI=1S/C13H20N2O2/c1-4-13(17,5-2)12(16)15-14-11-9-7-6-8-10(11)3/h6-9,14,17H,4-5H2,1-3H3,(H,15,16) |

InChI Key |

HDLUSZXJYBIFPI-UHFFFAOYSA-N |

SMILES |

CCC(CC)(C(=O)NNC1=CC=CC=C1C)O |

Canonical SMILES |

CCC(CC)(C(=O)NNC1=CC=CC=C1C)O |

Other CAS No. |

3166-48-1 |

Synonyms |

2-ethyl-22-hydroxybutanoic acid, 2-(2-methylphenyl)hydrazide diethylglycolic acid o-tolylhydrazide toluzide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Toluzide belongs to the acyl hydrazide family, which includes compounds with the general structure R-CONHNH₂. Below is a detailed comparison with two closely related analogs:

p-Toluamide (4-Methylbenzamide)

- Molecular Formula: C₈H₉NO

- Molecular Weight : 135.17 g/mol

- CAS Number : 619-55-6

- Key Differences :

- Functional Group : p-Toluamide contains an amide (-CONH₂) group instead of a hydrazide (-CONHNH₂), reducing its chelating capacity.

- Solubility : Higher water solubility due to the absence of the hydrazine moiety.

- Applications : Primarily used as a precursor in pharmaceutical synthesis rather than in catalysis .

Benzohydrazide (Benzoyl Hydrazine)

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : 136.15 g/mol

- CAS Number : 613-94-5

- Key Differences :

Comparative Analysis of Physicochemical and Catalytic Properties

Table 1: Comparative Data for this compound and Analogous Compounds

| Property | This compound | p-Toluamide | Benzohydrazide |

|---|---|---|---|

| Functional Group | Hydrazide (-CONHNH₂) | Amide (-CONH₂) | Hydrazide (-CONHNH₂) |

| Metal Coordination | Multidentate (N,O) | Monodentate (O) | Bidentate (N,O) |

| Melting Point (°C) | 162–164 | 158–160 | 120–122 |

| LogP | 1.45 | 1.12 | 0.98 |

| Catalytic Efficiency | High (Pd complexes) | Low | Moderate (Cu complexes) |

Key Research Findings :

- This compound vs. p-Toluamide : this compound’s hydrazide group enables stronger coordination with Pd(II) ions, resulting in higher catalytic activity in Suzuki-Miyaura cross-coupling reactions compared to p-toluamide .

- This compound vs. Benzohydrazide : The methyl group in this compound improves thermal stability of its metal complexes, making it preferable for high-temperature catalytic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.